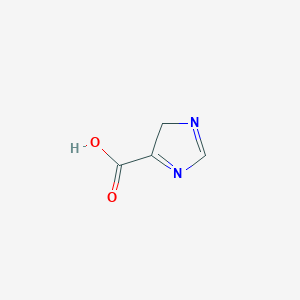

4H-imidazole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4N2O2 |

|---|---|

Molecular Weight |

112.09 g/mol |

IUPAC Name |

4H-imidazole-5-carboxylic acid |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h2H,1H2,(H,7,8) |

InChI Key |

BEDVNJSKNARZJA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NC=N1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4h Imidazole 5 Carboxylic Acid

Acid-Base Properties and Proton Transfer Phenomena

The imidazole (B134444) ring is amphoteric, meaning it can act as both an acid and a base. The nitrogen atom at the 3-position (the "pyridinic" nitrogen) has a lone pair of electrons in an sp² hybrid orbital and is basic, readily accepting a proton. The nitrogen at the 1-position (the "pyrrolic" nitrogen) bears a hydrogen atom and is weakly acidic. The presence of the carboxylic acid group at the 5-position influences the acid-base properties of the imidazole ring through its electron-withdrawing nature.

The pKa values are crucial indicators of the acid-base behavior of a molecule. For the related compound, imidazole-4-carboxylic acid, the pKa for the strongest acidic proton is approximately 1.24, which corresponds to the carboxylic acid proton. The pKa for the strongest basic site, the pyridinic nitrogen, is around 6.13. These values indicate that the carboxylic acid is significantly more acidic than the N-H proton of the imidazole ring.

Proton transfer is a fundamental process in the chemistry of imidazole and its derivatives. The ability of the imidazole ring to both donate and accept protons is central to its role in many biological systems, particularly in enzyme catalysis where histidine residues (which contain an imidazole side chain) are often involved in proton relay networks. In 4H-imidazole-5-carboxylic acid, intramolecular and intermolecular proton transfer events can occur, influencing its reactivity and physical properties. The equilibrium between different tautomeric and ionic forms in solution is dependent on the pH of the medium.

| Compound | pKa (Strongest Acidic) | pKa (Strongest Basic) |

|---|---|---|

| Imidazole-4-carboxylic acid | 1.24 | 6.13 |

| 4,5-Imidazoledicarboxylic acid | 3.59 (Predicted) | - |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, and reduction. These reactions typically proceed via nucleophilic acyl substitution mechanisms.

Esterification of carboxylic acids is a common and important reaction. Imidazole-based reagents, such as imidazole carbamates, have been shown to be effective for the esterification of a wide range of carboxylic acids. This suggests that the carboxylic acid group of this compound can be readily converted to its corresponding esters. The reaction likely proceeds through the formation of a highly reactive acylimidazolide intermediate. Various alcohols can be used in these reactions, leading to a diverse range of ester derivatives.

Similar to esterification, the carboxylic acid can be converted to amides. Imidazole ureas are effective reagents for the direct amidation of carboxylic acids. This method provides a route to synthesize amide derivatives of this compound by reacting it with various primary or secondary amines. The formation of the amide bond is a crucial reaction in the synthesis of peptides and many pharmaceuticals.

The transformations of the carboxylic acid group in this compound, such as esterification and amidation, proceed through nucleophilic acyl substitution mechanisms. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid or its activated derivative. This is followed by the departure of a leaving group. The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group, for example, by reaction with thionyl chloride to form an acyl chloride. Alternatively, activating agents can be used to facilitate the reaction.

Imidazole Ring Reactivity

The imidazole ring is an aromatic heterocycle and participates in various chemical reactions. The reactivity of the ring in this compound is influenced by the presence of the electron-withdrawing carboxylic acid group. This group generally deactivates the ring towards electrophilic substitution.

The C-5 position of the imidazole ring is typically the most reactive towards electrophilic substitution. However, in this compound, this position is already substituted. The C-2 position of the imidazole ring has the most acidic C-H bond. This allows for deprotonation and subsequent reaction with electrophiles at this position.

Recent research has demonstrated that all three C-H bonds of the imidazole core can be functionalized through regioselective and sequential arylation reactions. This provides a powerful tool for the synthesis of complex substituted imidazoles. The specific reactivity of the imidazole ring in this compound towards such reactions would be an interesting area for further investigation, with the carboxylic acid group expected to play a significant role in directing the regioselectivity of these transformations.

| Position | General Reactivity Trend |

|---|---|

| C-2 | Most acidic C-H bond |

| C-4 | Relatively less reactive towards electrophilic substitution |

| C-5 | High reactivity toward electrophilic substitution |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org In the case of imidazole-4(5)-carboxylic acid, the outcome of such reactions is governed by the interplay of the activating effect of the ring nitrogen atoms and the deactivating effect of the carboxyl group.

The imidazole ring is electron-rich, which generally makes it reactive towards electrophiles. The nitrogen atoms can donate electron density into the ring system through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the substitution. wikipedia.org However, the carboxylic acid is a meta-directing deactivator in benzene (B151609) systems, withdrawing electron density from the ring and making substitution more difficult.

In the protonated imidazolium (B1220033) form, the ring is strongly deactivated towards electrophilic attack due to the positive charge. Under neutral or basic conditions, the unprotonated nitrogen atom acts as a powerful activating group, directing incoming electrophiles. The precise location of substitution on the imidazole-4(5)-carboxylic acid ring is difficult to predict and is often determined empirically, as it depends on a delicate balance between the directing effects of the two nitrogen atoms and the deactivating carboxyl group, as well as reaction conditions. wikipedia.org

Table 1: Directing Effects of Functional Groups in Electrophilic Aromatic Substitution

| Functional Group | Type | Activating/Deactivating | Ortho/Para or Meta Directing |

| -NH- (in ring) | Amine (part of heterocycle) | Strongly Activating | Ortho/Para Directing |

| =N- (in ring) | Imine (part of heterocycle) | Deactivating (Inductive) / Activating (Resonance) | Complex |

| -COOH | Carboxylic Acid | Strongly Deactivating | Meta Directing |

This table presents generalized directing effects based on benzene systems, which provide a basis for understanding the reactivity of the substituted imidazole ring.

Nucleophilic Attack and Addition-Elimination Reactions

While the electron-rich imidazole ring is generally resistant to nucleophilic aromatic substitution, the carboxylic acid moiety serves as a primary site for nucleophilic attack. The carboxyl group can be readily converted into more reactive derivatives, such as esters, amides, and acyl chlorides, which then undergo nucleophilic addition-elimination reactions. researchgate.netnih.gov

For example, the synthesis of imidazole-4,5-dicarboxamides from imidazole-4,5-dicarboxylic acid involves the reaction of the carboxyl groups with various amines. nih.gov Similarly, the preparation of imidazole-derived inhibitors of insulin-degrading enzyme involved the conversion of a carboxylic acid group into esters and amides to explore structure-activity relationships. nih.gov The reaction of the carboxylic acid with carbonyldiimidazole (CDI) can form an activated acyl imidazole intermediate, which is highly susceptible to nucleophilic attack by amines or alcohols to form amides or esters, respectively. nih.gov

Additionally, imidazolium salts can be used to mediate reactions. Imidazole hydrochloride, for instance, has been used to catalyze Michael addition reactions, demonstrating the role of imidazole derivatives in facilitating nucleophilic attacks. mdpi.com

Tautomeric Equilibrium and its Influence on Reactivity

A crucial aspect governing the reactivity of imidazole-4(5)-carboxylic acid is its prototropic tautomerism. nih.gov The compound exists as an equilibrium mixture of two aromatic tautomers: 1H-imidazole-4-carboxylic acid and 1H-imidazole-5-carboxylic acid. The prompt's "this compound" refers to a non-aromatic, generally less stable tautomer. The chemical properties are predominantly those of the aromatic forms. This equilibrium involves the migration of a proton between the two ring nitrogen atoms.

The position of the proton significantly impacts the electronic distribution within the ring, and consequently, its reactivity. researchgate.net The tautomeric ratio can be influenced by factors such as pH, solvent polarity, and temperature. nih.govtandfonline.com For instance, in histidine-containing peptides, the microscopic pK values of the individual tautomers of the imidazole ring can be determined, and these values dictate the molar ratios of the tautomers at a given pH. nih.gov

The nucleophilicity of the imidazole ring is highly dependent on its tautomeric state. researchgate.net Controlling the tautomeric equilibrium is a strategy that can be used to modulate the reactivity of an imidazole moiety, switching it between a more or less nucleophilic or basic form. researchgate.net This principle is fundamental in biological systems, where enzymes can control the tautomeric state of histidine residues to facilitate catalysis.

Table 2: Tautomers of Imidazole-4(5)-Carboxylic Acid

| Tautomer | Structure | Aromaticity | Key Features |

| 1H-Imidazole-4-carboxylic acid |  | Yes | Aromatic, stable tautomer. Also known as 1H-imidazole-5-carboxylic acid due to numbering ambiguity. |

| 1H-Imidazole-5-carboxylic acid |  | Yes | Aromatic, stable tautomer. Identical to the 4-carboxylic acid tautomer through proton exchange. |

| This compound |  | No | Non-aromatic, generally less stable tautomer. |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms by which this compound and its derivatives react is essential for their application in synthesis and materials science. Key reactions include decarboxylation and cyclization pathways.

Decarboxylation Mechanisms

The removal of the carboxyl group via decarboxylation is a significant reaction for imidazole carboxylic acids. This reaction typically requires heating and can be influenced by the surrounding chemical environment. google.com The mechanism of decarboxylation for aromatic carboxylic acids often involves the formation of a resonance-stabilized intermediate.

Studies on the selective decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid reveal the profound effect of the solvent on the reaction pathway. oup.com

In electrophilic media (e.g., acetic anhydride): Heating leads to the formation of 1-methyl-5-imidazolecarboxylic acid. The proposed mechanism involves stabilization of a transition state where the negative charge developing on the ring is adjacent to the positively polarized nitrogen, favoring the loss of the C4-carboxyl group. oup.com

In polar aprotic solvents (e.g., DMF): The reaction yields 1-methyl-4-imidazolecarboxylic acid. This suggests a different transition state is favored in the absence of electrophilic species, possibly involving a zwitterionic intermediate where the N3 nitrogen is protonated. oup.com

The general mechanism for the decarboxylation of many carboxylic acids proceeds through a concerted, cyclic transition state, especially for β-keto acids. masterorganicchemistry.comyoutube.com While imidazole-4(5)-carboxylic acid is not a β-keto acid, the imidazole ring itself can participate in stabilizing the intermediates formed during the loss of CO₂. Imidazole-2-carboxylic acids are noted to be particularly prone to spontaneous decarboxylation, which can proceed through the formation of a stable N-heterocyclic carbene after the loss of CO₂. nih.gov

Cyclization Pathways in Imidazole Derivative Synthesis

This compound and its related dicarboxylic acid derivatives are valuable precursors in the synthesis of complex heterocyclic systems through cyclization reactions. These pathways often involve the participation of the carboxyl groups and the ring nitrogen atoms.

A notable example is the reaction of 4,5-imidazoledicarboxylic acid in boiling acetic anhydride (B1165640), which leads to a cyclic dimerization, yielding 5H,10H-diimidazo[3,4-a: 3',4'-d]pyrazine-5,10-dione. oup.com This demonstrates an intermolecular condensation and cyclization pathway.

The synthesis of the imidazole ring itself is a cyclization process. Many methods exist for the preparation of (4H)-imidazol-4-ones, which are structural relatives. These syntheses include:

Condensation of α-amino amides with orthoesters: This reaction proceeds through an α-imino amide intermediate which then cyclizes. nih.gov

Cyclization of diamides: Under basic conditions, a diamide (B1670390) can cyclize to form an imidazol-4-one. nih.gov

Heterocumulene-mediated annulation: An aza-Wittig reagent reacts with an isocyanate to form an intermediate that cyclizes upon the addition of a nucleophile. nih.gov

Furthermore, the synthesis of 1,5-disubstituted imidazole-4-carboxylate esters can be achieved via the cycloaddition reaction between ethyl isocyanoacetate and N-aryl benzimidoyl chlorides. The proposed mechanism involves a nucleophilic attack by the isocyanoacetate anion on the imidoyl chloride, followed by tautomerization and in-situ cyclization to form the imidazole ring. mdpi.com These varied pathways highlight the versatility of the imidazole-carboxylic acid scaffold in constructing diverse molecular architectures.

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of 4H-imidazole-5-carboxylic acid by providing insights into its chemical environment, functional groups, and molecular weight.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In a ¹H NMR spectrum, the protons on the imidazole (B134444) ring of the tautomeric mixture typically appear as distinct singlets in the aromatic region. For instance, in deuterated dimethyl sulfoxide (B87167) (d6-DMSO), signals corresponding to the imidazole protons can be observed. The acidic proton of the carboxylic acid group generally presents as a broad singlet at a downfield chemical shift, often above 12 ppm, due to its acidic nature and involvement in hydrogen bonding.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the carboxylic acid group is characteristically deshielded and appears at a downfield chemical shift, typically in the range of 160-165 ppm. smolecule.com The carbons of the imidazole ring resonate in the aromatic region, and their precise chemical shifts can help in distinguishing between different tautomeric forms.

| ¹H NMR (in d6-DMSO) | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~7.6 | Imidazole CH |

| ~7.9 | Imidazole CH |

| >12 (broad) | -COOH |

Note: Exact chemical shifts can vary based on solvent and concentration.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong absorption band around 1700 cm⁻¹. The N-H stretching vibration of the imidazole ring usually appears in the range of 3100–3300 cm⁻¹. Vibrations associated with the C=N and C-N bonds of the imidazole ring are found in the fingerprint region (below 1600 cm⁻¹). researchgate.net

| IR Absorption Bands | |

| Frequency (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~3150 | N-H stretch (imidazole) |

| ~1700 | C=O stretch (carboxylic acid) |

| 1450-1600 | C=N stretch (imidazole ring) |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. In electron ionization (EI) mass spectrometry, this compound (molecular weight: 112.09 g/mol ) would exhibit a molecular ion peak (M⁺) at m/z 112. nih.gov A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 67. Further fragmentation of the imidazole ring can also be observed.

| Mass Spectrometry (EI) | |

| m/z | Assignment |

| 112 | Molecular ion [M]⁺ |

| 68 | [M-CO₂]⁺ |

| 67 | [M-COOH]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the crystal lattice of its zwitterionic form, the molecules are linked by a network of intermolecular hydrogen bonds. researchgate.net Specifically, N-H···O hydrogen bonds are formed between the imidazolium (B1220033) cation and the carboxylate anion of neighboring molecules. researchgate.net These strong hydrogen bonds create a robust three-dimensional supramolecular network. Additionally, π–π stacking interactions between the planar imidazole rings of adjacent molecules are observed, with a typical centroid-to-centroid distance of around 3.67 Å. researchgate.net These interactions play a crucial role in stabilizing the crystal structure.

Advanced Analytical Methodologies for Compound Characterization

The structural confirmation and purity assessment of synthesized imidazole carboxylic acids rely on a combination of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are among the most powerful and commonly employed methods for the characterization of these compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable technique for verifying the purity of imidazole carboxylic acid derivatives and for monitoring the progress of chemical reactions. For instance, in the synthesis of various substituted imidazole esters, which are precursors to the corresponding carboxylic acids, HPLC is used to determine the purity of the final products. The purity is typically assessed by measuring the peak area of the compound of interest relative to the total peak area in the chromatogram.

Mass Spectrometry (MS): Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of newly synthesized compounds. Electrospray Ionization (ESI) is a soft ionization technique frequently used for imidazole carboxylic acids and their derivatives, as it allows for the analysis of polar molecules with minimal fragmentation. The technique provides information on the molecular ion, often observed as a protonated molecule [M+H]⁺. This data is critical for confirming the identity of the synthesized compound.

In research focused on the synthesis of potential therapeutic agents, such as derivatives of 1,5-diaryl-1H-imidazole-4-carboxylic acid, mass spectrometry is a key component of the characterization process. researchgate.net These analyses are typically performed using high-resolution mass spectrometers to obtain accurate mass measurements, which further corroborates the proposed chemical structure. researchgate.net

Illustrative Analytical Data for Imidazole Carboxylic Acid Derivatives

Due to the limited availability of specific analytical data for this compound, the following table presents findings for related imidazole dicarboxylic acid derivatives to exemplify the application of these advanced analytical techniques.

Table 1: Analytical Data for Substituted Imidazole Dicarboxylic Acid Derivatives

| Compound Name | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| 2-Isopropylimidazole-4,5-dicarboxylic Acid | Mass Spectrometry (ESI) | m/z 198.9 [M+1]⁺ | chemnet.com |

| Diethyl 2-Isopropylimidazole-4,5-dicarboxylate | HPLC, Mass Spectrometry (ESI) | 98.2% purity, m/z 255 [M+1]⁺ | chemnet.com |

| 2-Ethylimidazole-4,5-dicarboxylic Acid | Mass Spectrometry (ESI) | m/z 198.9 [M+1]⁺ | chemnet.com |

| Diethyl 2-Ethylimidazole-4,5-dicarboxylate | HPLC, Mass Spectrometry (ESI) | 97.8% purity, m/z 241 [M+1]⁺ | chemnet.com |

| 2-Butylimidazole-4,5-dicarboxylic Acid | Mass Spectrometry (ESI) | m/z 213 [M+1]⁺ | chemnet.com |

| Diethyl 2-butylimidazole-4,5-dicarboxylate | HPLC, Mass Spectrometry (ESI) | 97.8% purity, m/z 269 [M+1]⁺ | chemnet.com |

Coordination Chemistry of Imidazole Carboxylic Acids

Ligand Design and Coordination Potential

The design of ligands is a critical aspect of constructing coordination polymers and metal-organic frameworks (MOFs) with desired structures and properties. Imidazole (B134444) carboxylic acids offer a rich platform for ligand design due to their inherent multifunctionality.

4,5-Imidazoledicarboxylic acid (H₃IMDC) is a prime example of a versatile bridging ligand in coordination chemistry. walshmedicalmedia.com Its structure, featuring a central imidazole ring flanked by two carboxylic acid groups, provides multiple points of connection for metal ions. This bis-bidentate nature, with two nitrogen atoms from the imidazole ring and four oxygen atoms from the carboxylate groups, allows it to bridge multiple metal centers, facilitating the formation of extended one-, two-, and three-dimensional networks. walshmedicalmedia.comwalshmedicalmedia.com The deprotonation of the carboxylic acid groups and the imidazole NH group can be controlled by factors such as pH, leading to various anionic species (H₂IMDC⁻, HIMDC²⁻, and IMDC³⁻) that exhibit different coordination behaviors. walshmedicalmedia.comacs.org This flexibility in protonation and coordination allows for fine-tuning of the resulting framework's dimensionality and topology. walshmedicalmedia.com For instance, the degree of deprotonation has been shown to directly influence the final structure, with singly deprotonated ligands often leading to mononuclear or 1D structures, while doubly and triply deprotonated species can generate 2D and 3D frameworks, respectively. acs.org

The strategic placement of the carboxylate groups on the imidazole ring also influences the orientation of the resulting coordination bonds, making it possible to construct architectures with specific geometries, including helical chains and porous frameworks. psu.edu Furthermore, derivatives of H₃IMDC, such as those with substituents at the 2-position (e.g., 2-ethyl-1H-imidazole-4,5-dicarboxylic acid or H₃EIDC), have been explored to introduce further structural diversity and functionality into the resulting metal-organic materials. researchgate.netpsu.eduacs.org

The coordination potential of 4,5-imidazoledicarboxylic acid and its derivatives is vast due to their multidentate nature. walshmedicalmedia.comwalshmedicalmedia.com These ligands can coordinate to metal ions in a variety of modes, ranging from simple monodentate interactions to more complex bridging modes. The imidazole nitrogen atoms and the carboxylate oxygen atoms can act as donors, leading to at least six potential donor sites. walshmedicalmedia.comwalshmedicalmedia.com

Observed coordination modes for H₃IMDC and its derivatives include:

Monodentate: Coordination through a single imidazole nitrogen or a single carboxylate oxygen. acs.org

Bidentate (Chelating): Coordination of a metal ion by both a nitrogen atom and an adjacent carboxylate oxygen (N,O-chelate). acs.org

Bridging: The ligand can bridge two or more metal centers in various ways, utilizing different combinations of its donor atoms. For example, it can act as a μ₂ or μ₃ bridging ligand. acs.org In some cases, fully deprotonated dcbi has been observed to coordinate in a μ₅ mode, linking five metal centers to form robust three-dimensional structures. acs.org

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the solvent system, the reaction temperature, and the metal-to-ligand molar ratio. acs.org This sensitivity to reaction conditions allows for a degree of control over the self-assembly process and the final architecture of the coordination compound. walshmedicalmedia.com

Metal-Ligand Complexation Studies

The rich coordination chemistry of imidazole carboxylic acids has been extensively studied, leading to the synthesis and characterization of a wide array of metal-ligand complexes with fascinating structures and properties.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of 4,5-imidazoledicarboxylic acid and its derivatives as organic linkers has yielded a diverse range of MOFs with varying dimensionalities and topologies. walshmedicalmedia.comresearchgate.net The ability of these ligands to be partially or fully deprotonated allows for the targeted synthesis of 0-D, 1-D, 2-D, and 3-D frameworks. walshmedicalmedia.com

Hydrothermal and solvothermal synthesis methods are commonly employed to create these materials. researchgate.nettandfonline.comresearchgate.net For example, two 3-D metal-organic frameworks based on Cd(II) have been synthesized using 4,5-imidazoledicarboxylic acid (IMDC) and 2-ethyl-4,5-imidazoledicarboxylic acid (2-EtIMDC). researchgate.netrsc.org The resulting structures can be quite complex, with one exhibiting a 3-D framework generated from 2-D layers pillared by 1-D chains. researchgate.netrsc.org Another example is a 3D porous MOF constructed from Cd(II) and 2-methylimidazole-4,5-dicarboxylic acid. tandfonline.com The choice of solvent and reaction temperature has been shown to have a significant impact on the final structure of the resulting complexes. tandfonline.com

| Metal Ion | Ligand | Complex Formula | Dimensionality | Key Structural Features |

|---|---|---|---|---|

| Cd(II) | 4,5-Imidazoledicarboxylic acid (IMDC) | [Cd₃(H₂O)₂(C₅N₂O₄H)₂·H₂O] | 3D | Framework generated from 2D layers pillared by 1D chains. researchgate.netpsu.edursc.org |

| Cd(II) | 2-Ethyl-4,5-imidazoledicarboxylic acid (2-EtIMDC) | [KCd(C₇N₂O₄H₅)] | 3D | Structure with 1D channels connected by [CdN₂O₃] trigonal bipyramid units. researchgate.netpsu.edursc.org |

| Zn(II) | 2-Methyl-imidazole-4,5-dicarboxylic acid (H₃MIDC) | [Zn(H₂MIDC)₂(H₂O)₂] | 0D | Mononuclear complex. tandfonline.com |

| Mn(II) | 2-Methyl-imidazole-4,5-dicarboxylic acid (H₃MIDC) | [Mn(HMIDC)(H₂O)₂]·H₂O | 1D | Polymeric chiral chain forming a 3D supramolecular framework. tandfonline.com |

| Zn(II) | 2-Methyl-imidazole-4,5-dicarboxylic acid (H₃MIDC) | [Zn₃(MIDC)₂(H₂O)₂(DMF)₂]·0.5H₂O | 2D | Puckered structure. tandfonline.com |

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The flexible and multifunctional coordination sites of 4,5-imidazoledicarboxylic acid and its derivatives make them excellent candidates for the construction of high-dimensional coordination polymers. walshmedicalmedia.comsci-hub.se Researchers have successfully synthesized a variety of coordination polymers with diverse architectures by reacting these ligands with different transition metals. tandfonline.comresearchgate.net

For instance, three novel coordination complexes with 2-propyl-4,5-imidazoledicarboxylic acid (H₃pimdc) and Cu(II), Cd(II), and Pb(II) have been synthesized and structurally characterized. tandfonline.com The resulting structures range from a discrete molecule for the copper complex to 3-D metal-organic frameworks for the cadmium and lead complexes. tandfonline.com The structural diversity observed in these and other systems highlights the influence of the metal ion's coordination preferences in directing the final architecture. researchgate.net

| Metal Ion | Ligand | Complex Formula | Dimensionality | Coordination Environment of Metal |

|---|---|---|---|---|

| Cu(II) | 2-Propyl-4,5-imidazoledicarboxylic acid (H₃pimdc) | [Cu(H₂pimdc)₂] | 0D (Discrete Molecule) | Four-coordinated. tandfonline.com |

| Cd(II) | 2-Propyl-4,5-imidazoledicarboxylic acid (H₃pimdc) | [Cd(H₂pimdc)₂]ₙ | 3D | Six-coordinated, octahedral. tandfonline.com |

| Pb(II) | 2-Propyl-4,5-imidazoledicarboxylic acid (H₃pimdc) | [Pb(H₂pimdc)₂(H₂O)₂]ₙ | 3D | Eight-coordinated, distorted-square. tandfonline.com |

| Ag(I) | 1H-imidazole-4,5-dicarboxylic acid (H₃imdc) | [Ag(H₂imdc)]ₙ | 1D | Sawtooth-shaped chains extending to 2D layers via hydrogen bonds. researchgate.net |

Beyond extended frameworks, imidazole carboxylic acids can also participate in the formation of discrete multinuclear complexes. These structures are of interest for their magnetic and catalytic properties. The use of imidazole-containing chelates, such as 4-imidazoleacetic acid and 4-imidazolecarboxylic acid, has led to the synthesis of tetranuclear manganese carboxylate clusters. ufl.edusigmaaldrich.com

One notable example is a tetranuclear nickel(II) complex, {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O}, formed with 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC). acs.org This complex features a zero-dimensional, symmetrical tetranuclear molecular square arrangement. acs.org Another example is a two-dimensional erbium(II) complex with a tetranuclear parallelogram {Er₄} cluster as a building block. bit.edu.cn The study of such multinuclear complexes provides insight into the magnetic interactions between metal centers bridged by these versatile ligands. For instance, antiferromagnetic coupling has been observed between the Ni(II) ions in the aforementioned tetranuclear square. acs.org

| Metal Ion(s) | Ligand | Complex Formula | Nuclearity | Key Structural Feature |

|---|---|---|---|---|

| Ni(II) | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) | {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O} | Tetranuclear | Symmetrical molecular square. acs.org |

| Mn(II) | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) | [Mn₆(EIDC)₄(py)(H₂O)₄]ₙ | Hexanuclear nodes in 2D sheet | 2D honeycomb-like sheet. acs.org |

| Er(II) | 4,5-Imidazoledicarboxylic acid (H₃imdc) and 1,3-benzenedicarboxylic acid | [Er(Himdc)(m-bdc)₀.₅(H₂O)] | Forms tetranuclear clusters as building blocks | 2D network with tetranuclear parallelogram {Er₄} clusters. bit.edu.cn |

| Mn | 4-Imidazoleacetic acid (imidacH) | Not specified | Tetranuclear | 'Butterfly' complex. ufl.edu |

Supramolecular Assembly through Coordination and Hydrogen Bonding

The convergence of coordination chemistry with the principles of supramolecular chemistry has enabled the rational design and synthesis of complex, functional materials. Imidazole carboxylic acids, including isomers like 4H-imidazole-5-carboxylic acid, are particularly valuable building blocks in this field. Their inherent bifunctionality, possessing both a metal-coordinating imidazole ring and a hydrogen-bonding carboxylic acid group, allows for the construction of intricate architectures through a combination of strong coordination bonds and directional, non-covalent interactions. This section explores the supramolecular assembly of materials derived from imidazole carboxylic acids, focusing on the interplay between metal coordination and hydrogen bonding.

Self-Assembly Principles in Coordination Chemistry

Self-assembly is a process where pre-designed components spontaneously organize into ordered structures. In the context of coordination chemistry, this involves metal ions and organic ligands assembling into discrete multi-nuclear cages or infinite coordination polymers, often referred to as metal-organic frameworks (MOFs). iisc.ac.innih.gov The final architecture is dictated by several factors, including the coordination geometry of the metal ion, the shape and functionality of the organic ligand, and the reaction conditions. nih.gov

Imidazole carboxylic acids are versatile ligands in this "bottom-up" approach. iisc.ac.iniisc.ac.in The imidazole ring offers nitrogen donor atoms for coordination to a metal center, while the carboxylate group can also bind to metals or participate in robust hydrogen-bonding networks. This dual-role capability is fundamental to creating higher-dimensional supramolecular structures.

Key principles governing the self-assembly of imidazole carboxylate-based systems include:

Hierarchical Assembly: Complex structures can be formed in a stepwise manner. For instance, metal-ligand interactions may first lead to the formation of one- or two-dimensional motifs, which then further assemble into three-dimensional superstructures through weaker forces like hydrogen bonding or π–π stacking. psu.edu

Ligand Design: The position of the carboxylate group on the imidazole ring is critical. Ligands like 1H-imidazole-4-carboxylic acid and its isomers can act as bridges between metal centers, leading to the formation of diverse topologies, from simple chains to complex 3D frameworks. lookchem.comrsc.org Multifunctional ligands containing both imidazole and carboxylate groups are deliberately designed to access this diversity of coordination modes. mdpi.comwalshmedicalmedia.com

Research has demonstrated the successful synthesis of various coordination polymers using these principles. For example, solvothermal reactions of metal salts with imidazole carboxylic acids have yielded 1D zigzag chains, 2D layered structures, and 3D diamondoid networks, showcasing the tunability of the final architecture. rsc.org

Ionic Hydrogen Bonding in Imidazolium (B1220033) Carboxylates

A crucial aspect of the supramolecular chemistry of imidazole carboxylic acids is the formation of imidazolium carboxylate salts. This typically occurs when the acidic proton of the carboxylic acid is transferred to one of the basic nitrogen atoms of the imidazole ring, creating an imidazolium cation and a carboxylate anion. acs.orgresearchgate.net The resulting ions are held together by strong, charge-assisted hydrogen bonds (N⁺-H···O⁻), which are significantly more robust and directional than neutral hydrogen bonds.

These ionic hydrogen bonds are a dominant force in the solid-state structures of these systems. acs.orgresearchgate.net They play a critical role in defining the connectivity and packing of molecules, often forming predictable patterns or "supramolecular synthons."

Key features of ionic hydrogen bonding in these systems include:

Primary Structural Motifs: The N⁺-H···O⁻ interaction is a powerful tool for organizing molecules. In many imidazolium carboxylate structures, these interactions lead to the formation of robust, hydrogen-bonded chains or layers. acs.orgresearchgate.net

Cooperative Interactions: The primary N⁺-H···O⁻ bonds are often supported by a network of weaker C-H···O hydrogen bonds. The hydrogen atoms on the imidazolium ring, particularly at the C2 position, become more acidic upon protonation and can act as effective hydrogen bond donors to the carboxylate oxygen atoms. acs.orgresearchgate.netacs.org These weaker interactions are vital for consolidating the connections between layers and building a stable three-dimensional architecture.

Influence in Ionic Liquids: The dynamics in carboxyl-functionalized imidazolium-based ionic liquids are heavily governed by strong and long-lived hydrogen bonds. tandfonline.com Studies have shown that hydrogen bonds can form not only between cations and anions but also between pairs of cations, influencing the bulk structure and properties of the liquid. tandfonline.comresearchgate.net

The table below summarizes the types of hydrogen bonds observed in imidazolium carboxylate systems and their role in supramolecular construction.

| Hydrogen Bond Type | Donor | Acceptor | Role in Supramolecular Assembly | References |

| Strong Ionic H-Bond | Imidazolium (N⁺-H) | Carboxylate (O⁻) | Forms primary, robust chains and layers; key for self-assembly. | acs.orgresearchgate.net |

| Weak Ionic H-Bond | Imidazolium (C-H) | Carboxylate (O⁻) | Provides inter-layer connectivity and structural reinforcement. | acs.orgresearchgate.netacs.org |

| Neutral H-Bond | Carboxylic Acid (O-H) | Carboxylate (O⁻) | Creates head-to-tail chains of anions, forming a secondary motif. | acs.org |

| Cation-Cation H-Bond | Cation Hydroxyl (O-H) | Cation Hydroxyl (O) | Can form clusters of like-charged ions in certain ionic liquids. | researchgate.net |

Engineering of Crystal Structures and Layered Materials

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. gla.ac.uk The predictable and robust nature of the hydrogen bonds in imidazolium carboxylate systems makes them ideal candidates for crystal engineering. By systematically varying the components, chemists can control molecular packing and engineer specific crystalline architectures. acs.orgk-state.edu

The combination of imidazole and carboxylic acids serves as a powerful toolkit for building layered materials. Salts formed from imidazole and dicarboxylic acids, for example, reliably self-assemble into polar, hydrogen-bonded layers. acs.orgresearchgate.net These layers are composed of intersecting chains of N⁺-H···O⁻ and O-H···O⁻ hydrogen bonds, creating a scaffold that controls molecular packing in two dimensions. acs.org

Strategies for engineering crystal structures with these components include:

Varying the Carboxylic Acid: The geometry of the dicarboxylic acid (e.g., the distance and relative orientation of the two carboxyl groups) directly influences the dimensions and topology of the resulting hydrogen-bonded layers.

Introducing Substituents: Adding functional groups to the imidazole or carboxylic acid components can introduce steric hindrance or new interaction sites, forcing twists in the layers and influencing the inter-layer packing. acs.org

Anion and Solvent Influence: In coordination polymers, the choice of counter-anion or solvent can dramatically alter the final structure. rsc.org For instance, studies on cadmium(II) complexes with 1H-imidazole-4-carboxylic acid showed that the framework could be transformed from a 1D chain or 3D network into a 2D layered structure by introducing a sulfate (B86663) anion. rsc.org This demonstrates that the final supramolecular assembly results from a delicate balance of all interactions within the system.

The table below presents examples of metal-organic coordination polymers derived from imidazole-carboxylate ligands, illustrating the structural diversity that can be achieved.

| Compound | Metal Ion | Ligand(s) | Dimensionality & Topology | Key Structural Features | References |

| [Cd(L)₂]n | Cd(II) | 3-(1H-imidazol-4-yl)benzoic acid (HL) | 2D network; (4, 4) topology | Ligand bridges metal centers to form layers. | mdpi.com |

| [Co(L)₂(H₂O)]n | Co(II) | 3-(1H-imidazol-4-yl)benzoic acid (HL) | 2D network; 6³-hcb topology | Water molecule completes the coordination sphere. | mdpi.com |

| [Cu(L)(mpa)]·3H₂O | Cu(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid | 3D framework; CdSO₄ topology | Mixed ligands create a complex 3D architecture. | nih.gov |

| [Zn(L)(mpa)]·H₂O | Zn(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid | 2D layer; (4, 4) sql topology | Binuclear metal subunits act as nodes. | nih.gov |

| [Cd(Himc)₂(H₂O)]n | Cd(II) | 1H-imidazole-4-carboxylic acid (Himc) | 1D zigzag chain | Himc acts as a monodentate ligand. | rsc.org |

| [Cd(Himc)₂]n | Cd(II) | 1H-imidazole-4-carboxylic acid (Himc) | 3D diamondoid network | Himc bridges four different metal centers. | rsc.org |

This systematic approach, leveraging the principles of self-assembly and the robust nature of hydrogen bonds, allows for the rational design of crystalline materials with potentially novel electronic, magnetic, or catalytic properties. nih.govresearchgate.net

Applications in Materials Science and Organic Synthesis

Role as Chemical Building Blocks in Complex Molecule Synthesis

The structural features of imidazole (B134444) carboxylic acids make them ideal starting points for constructing more elaborate molecular architectures. The imidazole nucleus can be readily derivatized, and the carboxylic acid groups offer a handle for a wide range of chemical transformations.

Imidazole carboxylic acids serve as important intermediates in the creation of other heterocyclic systems, particularly those of biological relevance. Fused imidazole systems, such as benzimidazoles, are prominent in medicinal chemistry due to their ability to act as bioisosteres of natural nucleotides, allowing them to interact with biological macromolecules like proteins and enzymes. medcraveonline.comresearchgate.net The synthesis of these fused systems often involves the cyclization of appropriately substituted imidazole precursors. medcraveonline.com

Furthermore, imidazole-4,5-dicarboxylic acid is a key precursor for creating compounds that mimic purines. nih.gov By derivatizing the two carboxylic acid groups, it's possible to construct scaffolds that are structurally similar to purines, which are a critical class of molecules in biological systems. nih.gov This mimicry is a powerful strategy in the development of molecules that can interact with biological targets like kinases. nih.gov

One of the most direct applications of imidazole carboxylic acids is in the synthesis of amide derivatives. Imidazole-4,5-dicarboxylic acid, for instance, is readily derivatized by reacting it with amines to produce imidazole-4,5-dicarboxamides. nih.gov This reaction allows for the introduction of a wide variety of substituents onto the imidazole core, making it possible to create large libraries of compounds for screening purposes. nih.gov

The synthesis can be controlled to produce dissymmetrically disubstituted derivatives, where different amine groups are attached to each of the carboxylic acid functions. nih.gov This process often involves a multi-step synthetic strategy, for example, starting from a pyrazine (B50134) diacid chloride which is then reacted sequentially with different amines. nih.gov This approach has been used to prepare extensive libraries of imidazole-4,5-dicarboxamides bearing amino acid esters and alkanamines. nih.gov

Table 1: Synthesis of Imidazole-Core Derivatives

| Starting Material | Reagents | Product Class | Reference |

|---|---|---|---|

| Imidazole-4,5-dicarboxylic acid | Amines, Amino acid esters | Imidazole-4,5-dicarboxamides | nih.gov |

| Ethyl 4-(methylamino)-3-nitrobenzoate | 3-bromo-4-hydroxy-5-methoxybenzaldehyde, Sodium dithionite (B78146) | Benzimidazole-5-carboxylic acid derivative | medcraveonline.com |

| α-isocyanoacetates | Diarylimidoyl chlorides | 1,5-diaryl-1H-imidazole-4-carboxylates | nih.gov |

Development of Functional Materials

The rigid, aromatic structure of the imidazole ring, combined with the coordinating ability of its nitrogen atoms and the carboxylate groups, makes 4H-imidazole-5-carboxylic acid and related compounds excellent ligands for the construction of functional materials, including metal-organic frameworks (MOFs).

The imidazole ring is an electron-rich π-conjugated heterocyclic system, a feature that makes its derivatives promising candidates for luminescent materials. researchgate.net The introduction of an imidazole heterocycle into a molecular structure can enhance thermal stability while also imparting valuable optoelectronic properties. researchgate.net

Coordination polymers and MOFs constructed from imidazole-carboxylate ligands have shown potential as luminescent materials. For example, new coordination polymers built with the ligand 4-(1H-imidazol-4-yl)benzoic acid have been synthesized and their fluorescence properties explored. acs.org The specific structure and the choice of metal ion can be tuned to achieve desired luminescent characteristics, opening avenues for applications in sensors and optoelectronic devices. acs.orgresearchgate.net

The porous nature of metal-organic frameworks (MOFs) makes them highly suitable for applications in gas storage and separation. researchgate.net Imidazole-4,5-dicarboxylic acid is a particularly interesting building block for MOFs because it has six potential donor atoms: two nitrogen atoms from the imidazole ring and four oxygen atoms from the two carboxylate groups. researchgate.net

These multiple coordination sites allow it to bind to metal ions in various ways, leading to the formation of diverse and often porous three-dimensional structures. researchgate.net Research into MOFs constructed from imidazole-carboxylate ligands has demonstrated their capability for gas adsorption. acs.org The specific pore size and surface chemistry of these materials, determined by the ligand and metal center, dictate their selectivity for different gas molecules, such as CO2. acs.org

Table 2: Functional Materials Derived from Imidazole Carboxylic Acids

| Material Type | Ligand/Precursor | Application | Key Finding | Reference |

|---|---|---|---|---|

| Metal-Organic Frameworks | 4-(1H-imidazol-4-yl)benzoic acid | Gas Adsorption, Luminescence | Formation of 3D frameworks with varying topologies and demonstrated fluorescence. | acs.org |

| Metal-Organic Frameworks | Imidazole-4,5-dicarboxylic acid | Gas Sorption and Separation | Ligand has six potential donor atoms, enabling construction of diverse structures. | researchgate.net |

| Organic Optoelectronic Materials | Imidazole derivatives | Luminescence | Imidazole ring provides thermal stability and favorable photoluminescence properties. | researchgate.net |

The imidazole moiety itself can function as a catalyst. It has been used as a low-cost and readily available catalyst for the direct synthesis of amides from carboxylic acids using urea (B33335) as the nitrogen source. rsc.org This demonstrates the ability of the imidazole ring to participate in and facilitate chemical reactions.

Furthermore, imidazole carboxylic acids can be used as precursors to create more complex catalytic systems. The functional groups on the molecule allow it to be anchored to solid supports or incorporated into larger catalytic structures. For instance, sulfonic acid functionalized graphene oxide has been employed as a solid acid carbocatalyst for synthesizing carboxylic acids and their bioisosteres, highlighting the role of acidic functional groups in catalysis, a feature present in the subject compound. nih.govrsc.org While not a direct use of this compound as a catalyst, this illustrates the catalytic potential of its constituent functional groups.

Intermediates for Agrochemical Development

Imidazole-4(5)-monocarboxylic acids serve as valuable starting materials and intermediates in the synthesis of various agrochemicals, particularly herbicides. google.com The inherent chemical reactivity of the imidazole ring, combined with the functional handle of the carboxylic acid group, allows for the construction of more complex molecules with desired biological activity.

One of the most significant classes of herbicides derived from imidazole precursors is the imidazolinone family. These compounds are known for their effectiveness in controlling a broad spectrum of weeds. The synthesis of these herbicides often involves modifications of the imidazole carboxylic acid core to create the final active ingredient. The imidazole structure is a key component of these agrochemicals, which are designed to inhibit specific enzymes in plants, such as acetolactate synthase (ALS), leading to the disruption of amino acid synthesis and eventual plant death.

Research in this field focuses on developing new derivatives with improved efficacy, selectivity, and better environmental profiles, such as reduced soil persistence. ecampus.com The versatility of the imidazole carboxylic acid scaffold allows chemists to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies, aiding in the design of novel and more effective crop protection agents. ecampus.com

Table 1: Examples of Imidazolinone Herbicides Derived from Imidazole Precursors This table is for illustrative purposes and shows the general structure of the herbicide class.

| Herbicide Name | Common Weed Targets |

| Imazapyr | Broadleaf weeds, annual and perennial grasses |

| Imazamox | Broadleaf and grass weeds in legumes and other crops |

| Imazethapyr | Broadleaf and grass weeds in soybeans and other legumes |

| Imazapic | Broadleaf and grass weeds in peanuts and sugarcane |

Intermediates for Dye Synthesis

The same chemical versatility that makes this compound and its related isomers useful in agrochemicals also applies to the synthesis of dyes. google.com The imidazole ring system is an effective chromophore (the part of a molecule responsible for its color), and the carboxylic acid group provides a means to attach the dye to substrates or to modify its solubility and other properties.

In modern materials science, imidazole derivatives are particularly relevant in the development of functional dyes for advanced applications, such as dye-sensitized solar cells (DSSCs). uokerbala.edu.iq In this context, organic dyes based on an imidazole scaffold are designed to act as sensitizers. The core structure typically consists of a donor, a π-bridge, and an acceptor system. The imidazole ring can function as an electron-donating group. uokerbala.edu.iq

Crucially, the carboxylic acid group plays the role of an anchoring group, chemically bonding the dye molecule to the surface of a semiconductor, typically titanium dioxide (TiO2). uokerbala.edu.iq This firm attachment is essential for the efficient injection of electrons from the photo-excited dye into the semiconductor, which is the fundamental process for generating electricity in a DSSC. Research has explored the synthesis of various substituted imidazole derivatives to optimize their optical and electrochemical properties for higher power conversion efficiency. uokerbala.edu.iq

Table 2: Performance of Imidazole Derivative Dyes in DSSCs Data is based on experimental findings for different substituted imidazole-based dyes. uokerbala.edu.iq

| Dye Identifier | Key Substituent Group | Power Conversion Efficiency (PCE) |

| PP2 | Nitrobenzene | 0.96% |

| PP3 | Alkyl chain (N,N-diethylpropan-1-amine) | 2.01% |

Theoretical and Computational Investigations

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are essential for elucidating the fundamental electronic properties of molecules like 4H-imidazole-5-carboxylic acid. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in understanding the molecule's stability, reactivity, and electronic transitions. tandfonline.com

For the 4H-imidazole tautomer, the break in aromaticity within the five-membered ring significantly influences its electronic structure. Unlike the fully aromatic 1H tautomer, the 4H structure contains an sp3-hybridized carbon atom, which alters electron delocalization. Computational studies on related 4H-imidazole systems reveal they can act as unique chromophores and possess the ability to function as electron relays or storage units within larger molecular systems. ebi.ac.uk Specifically, neutral 4H-imidazole ligands have been described as cyclic pentamethine merocyanine-type chromophores, which are known to exhibit electronic transitions in the visible region of the electromagnetic spectrum. researchgate.net

Calculations of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions of this compound. The oxygen atoms of the carboxylic acid group and the unprotonated nitrogen atom are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the N-H and O-H groups would show positive potential, indicating sites for nucleophilic interaction.

Table 1: Representative Calculated Electronic Properties of Imidazole (B134444) Tautomers Note: This table is illustrative, based on general findings for imidazole systems, as specific values for this compound are not readily available in published literature.

| Property | 1H-imidazole (Aromatic) | 4H-imidazole (Non-aromatic) | Methodological Basis |

| Relative Energy | Most Stable | High Energy | DFT, MP2 purkh.com |

| HOMO-LUMO Gap | Larger | Smaller | DFT Calculations rsc.org |

| Dipole Moment | Moderate | Higher | DFT Calculations |

| Key Electronic Feature | Aromatic Stability | Merocyanine-type Chromophore researchgate.net | Spectroelectrochemistry ebi.ac.uk |

Molecular Modeling of Reactivity and Mechanisms

Molecular modeling is employed to predict the chemical reactivity of this compound and to investigate the mechanisms of its reactions, most notably its tautomerization to the more stable 1H form. As a high-energy intermediate, its reactivity is dominated by this isomerization pathway. Computational methods can map the potential energy surface for the proton transfer, identifying the transition state structure and calculating the activation energy barrier for the reaction.

Studies on analogous proton transfer reactions in other heterocyclic systems have shown that the energy barrier for direct intramolecular proton transfer can be quite high. researchgate.net However, the presence of solvent molecules, particularly water, can dramatically lower this barrier by creating a hydrogen-bonded bridge that facilitates a concerted, lower-energy pathway. researchgate.net It is hypothesized that the tautomerization of this compound would be similarly catalyzed by protic solvents.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can aid in the identification and characterization of elusive molecules like this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). This is particularly valuable for distinguishing between tautomers. The chemical shifts of the ring carbons (C2, C4, and C5) are highly sensitive to the location of the N-H proton and the hybridization of the ring atoms. Computational studies have demonstrated that the difference in chemical shifts between C4 and C5 (Δδ C4-C5) can serve as a clear identifier of the dominant tautomeric state in substituted imidazoles. researchgate.net

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra through frequency calculations is a standard computational output. These calculations help in assigning experimentally observed vibrational modes to specific molecular motions, such as the C=O stretch of the carboxylic acid, the N-H bend, and various ring deformation modes. For this compound, predicted spectra would show characteristic frequencies associated with its non-aromatic ring and sp3-hybridized C4 atom, distinguishing it from its 1H counterpart.

Table 2: Hypothetical Predicted 13C NMR Chemical Shifts (ppm) for Imidazole Carboxylic Acid Tautomers Note: This table illustrates the expected differences between tautomers based on published methodologies. researchgate.net Actual values require specific calculations.

| Carbon Atom | 1H-imidazole-4-carboxylic acid | This compound | Expected Difference |

| C2 | ~136 | ~145 | Shift reflects change in N-N environment |

| C4 | ~128 | ~80 | Major upfield shift due to sp3 hybridization |

| C5 | ~118 | ~140 | Significant downfield shift |

| C=O | ~168 | ~170 | Minor shift |

Analysis of Intermolecular Interactions and Hydrogen Bond Networks

The structure and properties of this compound in the condensed phase are heavily influenced by intermolecular interactions, primarily hydrogen bonding. The molecule possesses multiple sites for hydrogen bonding:

Donors: The carboxylic acid hydroxyl group (-OH) and the pyrrole-like amine group (>NH).

Acceptors: The carbonyl oxygen (C=O), the hydroxyl oxygen, and the imine-like nitrogen atom (=N-).

This multiplicity of donor and acceptor sites allows for the formation of complex and robust hydrogen-bond networks, including dimeric structures common to carboxylic acids and catemer chains involving both the acid and imidazole functionalities. Computational analysis can quantify the strength of these interactions by calculating their binding energies. Furthermore, techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points, providing a deeper understanding of the nature and strength of the hydrogen bonds.

Conformational Analysis and Tautomeric Studies

The theoretical investigation of this compound is fundamentally a study of its conformational landscape and its relationship with other tautomers.

Tautomeric Studies: The primary chemical feature of imidazole is its prototropic tautomerism. The common, aromatic forms are the 1H- and 3H-tautomers (which are identical in the parent imidazole). The 4H-tautomer is a non-aromatic, higher-energy isomer. Computational studies on imidazole itself have quantified the energy difference between these forms. The calculations consistently show that tautomers which break the ring's aromaticity by forming a methylene (B1212753) (sp3-hybridized) group are significantly less stable. purkh.com The 1H tautomer is favored due to the energetic benefits of having a complete cycle of delocalized π-electrons. The energy cost to form a 4H- or 2H-tautomer is substantial, confirming that this compound would exist as a transient, high-energy species. purkh.com

Table 3: Calculated Relative Energies of Imidazole Tautomers Data adapted from computational studies on the parent imidazole ring system. purkh.com

| Tautomer | Structure Description | Relative Energy (kJ/mol) | Stability |

| 1H-imidazole (ImA) | Aromatic, NH at position 1 | 0.0 | Most Stable |

| 4H-imidazole (ImC) | Non-aromatic, CH2 at position 4 | ~70-80 | High Energy |

| 2H-imidazole (ImB) | Non-aromatic, CH2 at position 2 | >80 | Very High Energy |

Conformational Analysis: Beyond tautomerism, computational studies also explore the molecule's conformational flexibility. For this compound, this primarily involves the rotation around the C5-C(OOH) single bond. Modeling this rotation generates a potential energy profile that identifies the most stable arrangement of the carboxylic acid group relative to the imidazole ring. The lowest energy conformer is typically one that either minimizes steric hindrance or allows for the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the adjacent ring nitrogen atom.

Future Research Directions and Emerging Trends in 4h Imidazole 5 Carboxylic Acid Chemistry

The field of heterocyclic chemistry continues to evolve, with imidazole (B134444) derivatives remaining a cornerstone of research due to their wide-ranging applications. Specifically, 4H-imidazole-5-carboxylic acid and its related structures are poised for significant advancements. Future research is trending towards more efficient and sustainable synthesis, the creation of novel functional materials, deeper structural and mechanistic understanding through advanced analytical and computational methods, and the adoption of green chemistry principles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4H-imidazole-5-carboxylic acid derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A base-promoted approach using amidines and ketones under transition-metal-free conditions is effective for synthesizing imidazole derivatives. For example, spiro-fused 4,5-dihydro-1H-imidazol-5-ones can be synthesized via base-catalyzed cyclization, with optimization focusing on solvent polarity (e.g., DMF) and temperature control (80–100°C) to improve yield . For carboxylation, esterification of ethyl 4-nitro-1H-imidazole-5-carboxylate intermediates followed by nitro group reduction is a viable pathway .

Q. How can researchers validate the purity and structural integrity of synthesized this compound analogs?

- Methodological Answer : Use a combination of HPLC (for purity assessment), FTIR (to confirm functional groups like carboxylic acid C=O stretches at ~1700 cm⁻¹), and NMR (¹H/¹³C for regiochemical confirmation). For example, the methylene proton signals in 4-imidazoleacetic acid hydrochloride appear at δ 3.8–4.2 ppm (singlet) in D₂O . Mass spectrometry (HRMS) is critical for verifying molecular weights, such as C₅H₇ClN₂O₂ (162.57 g/mol) for 4-imidazoleacetic acid hydrochloride .

Q. What stability considerations are critical for storing this compound derivatives?

- Methodological Answer : Derivatives like 5-aminoimidazole-4-carboxamide (AICA) require storage at –20°C under inert gas to prevent oxidation. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products, such as hydrolyzed imidazole rings or decarboxylated byproducts .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for imidazole ring formation?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-amidines) combined with kinetic isotope effects (KIE) can differentiate between stepwise (via nitrene intermediates) and concerted mechanisms. For example, studies on 4,5-dihydroimidazol-5-one formation revealed a base-mediated deprotonation-triggered cyclization rather than a radical pathway . Computational modeling (DFT) can further validate transition states and activation energies .

Q. What strategies address discrepancies in spectral data for imidazole derivatives across literature sources?

- Methodological Answer : Cross-referencing with authoritative databases (e.g., NIST Chemistry WebBook) is essential. For instance, discrepancies in FTIR peaks for 4-nitroimidazole esters can arise from polymorphic forms or solvent effects. Researchers should replicate measurements under standardized conditions (e.g., KBr pellets, 4 cm⁻¹ resolution) and report solvent dependencies explicitly .

Q. How can bioactivity of this compound analogs be systematically optimized for drug discovery?

- Methodological Answer : Structure-activity relationship (SAR) studies should focus on substituent effects at the 4- and 5-positions. For example:

- Electron-withdrawing groups (e.g., –NO₂ at C4) enhance electrophilicity for kinase inhibition.

- Hydrophobic moieties (e.g., benzyl groups) improve membrane permeability.

High-throughput screening (HTS) against targets like histidine biosynthesis enzymes (e.g., imidazole glycerol phosphate synthase) can prioritize lead compounds .

Q. What advanced functionalization techniques enable site-specific modifications of imidazole cores?

- Methodological Answer : RAFT polymerization using 4-imidazoledithiocarboxylic acid as a chain-transfer agent allows precise grafting of polymers onto imidazole scaffolds. For example, imidazole-functionalized silica with enhanced metal uptake can be synthesized via thiol-ene "click" chemistry . Transition-metal-catalyzed C–H activation (e.g., Pd-mediated arylation at C2) is another strategy for regioselective derivatization .

Key Methodological Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.